

In-Depth Technical Guide to the Structure Elucidation of 2-Benzylxy-4-iodophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Benzylxy-4-iodophenol**

Cat. No.: **B135325**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural elucidation of **2-Benzylxy-4-iodophenol**, a valuable intermediate in organic synthesis. The document details a verified synthetic protocol and presents key analytical data essential for its characterization.

Physicochemical Properties

Property	Value
Chemical Formula	C ₁₃ H ₁₁ IO ₂
Molecular Weight	326.13 g/mol
CAS Number	289471-92-7
Appearance	White to yellow solid

Synthesis of 2-Benzylxy-4-iodophenol

A reliable method for the preparation of **2-Benzylxy-4-iodophenol** involves the electrophilic iodination of 2-benzylxyphenol. This approach offers a direct route to the target molecule.

Experimental Protocol: Iodination of 2-Benzylxyphenol

This protocol is adapted from a published thesis from the University of Glasgow.

Materials:

- 2-Benzylxyphenol
- Iodine monochloride (ICl)
- Dry ether
- Petroleum ether (40-60 °C)
- Ethyl acetate (EtOAc)

Procedure:

- A solution of 2-benzylxyphenol (1 equivalent) in dry ether is prepared in a suitable reaction vessel.
- To this solution, a solution of iodine monochloride (1.43 equivalents) in dry ether is added dropwise.
- The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.
- Upon completion, the reaction is quenched, and the crude product is extracted.
- The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 4:1) as the eluent to yield **2-Benzylxy-4-iodophenol**.

Spectroscopic Data for Structure Elucidation

The structural confirmation of **2-Benzylxy-4-iodophenol** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data:

A published US patent provides the following ¹H NMR data for **2-Benzylxy-4-iodophenol**.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.33	s	1H	Phenolic -OH
7.49-7.42	m	2H	Aromatic-H (Benzyl)
7.42-7.30	m	3H	Aromatic-H (Benzyl)
7.21	d, J=2.5 Hz	1H	H-3 (Aromatic)
7.09	dd, J=8.7, 2.5 Hz	1H	H-5 (Aromatic)
6.78	d, J=8.7 Hz	1H	H-6 (Aromatic)
5.11	s	2H	-OCH ₂ -

Solvent: DMSO-d₆, Frequency: 501 MHz

¹³C NMR (Carbon-13 NMR) Data:

While direct experimental ¹³C NMR data for **2-Benzylxy-4-iodophenol** is not readily available in the searched literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.

Carbon Atom	Predicted Chemical Shift (δ) ppm
C-1 (C-OH)	~154
C-2 (C-OBn)	~148
C-3	~118
C-4 (C-I)	~85
C-5	~133
C-6	~117
-OCH ₂ -	~71
Benzyl C (ipso)	~137
Benzyl C (ortho)	~128
Benzyl C (meta)	~129
Benzyl C (para)	~128

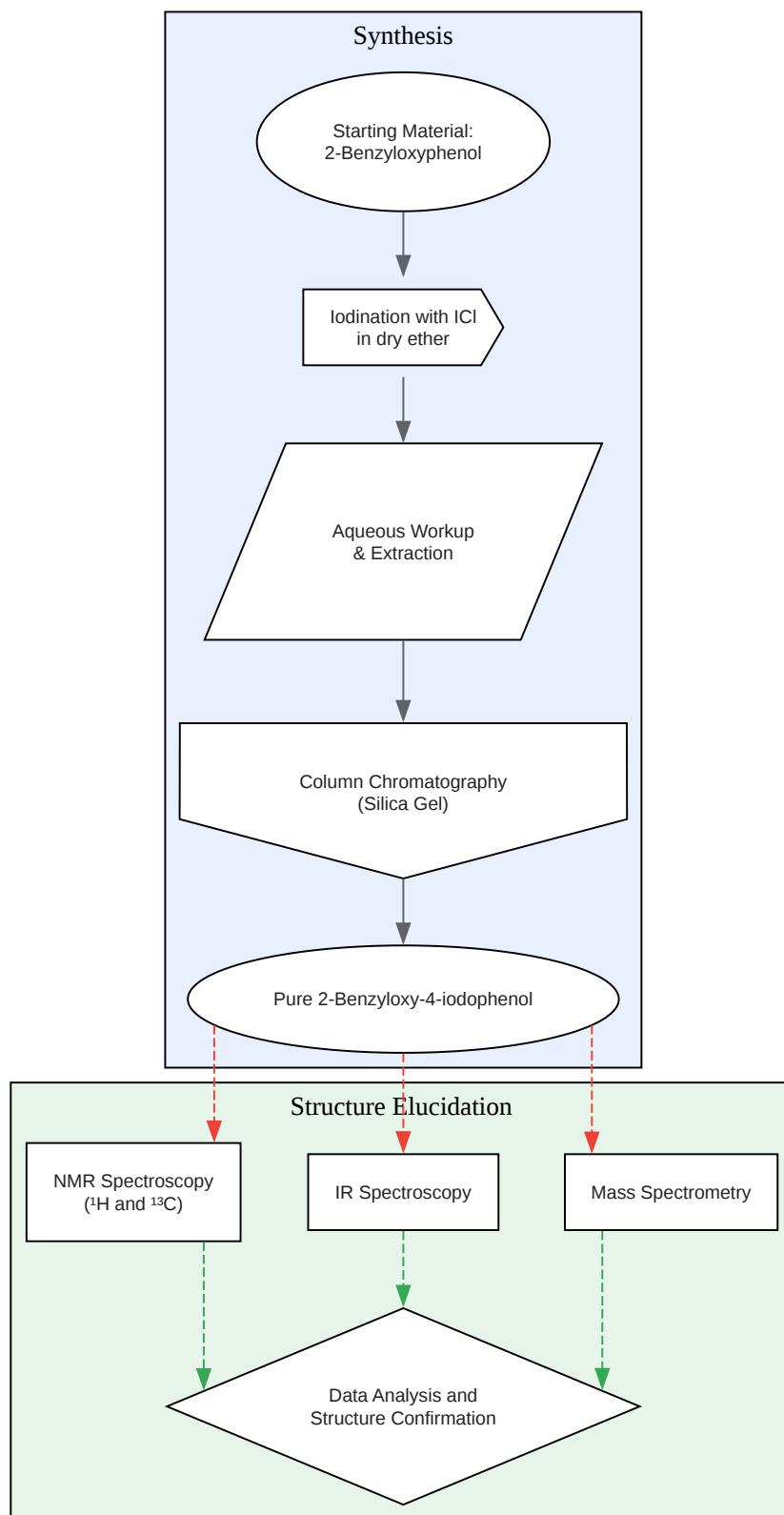
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch (phenolic)
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (aliphatic, -CH ₂ -)
~1600, ~1500	Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (aryl ether)
~1100	Strong	C-O stretch (phenol)
~600-500	Medium	C-I stretch

Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data:

m/z	Interpretation
326	$[M]^+$ (Molecular ion)
235	$[M - \text{CH}_2\text{Ph}]^+$
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

Experimental Workflow and Logic

The synthesis and structural elucidation of **2-Benzylxy-4-iodophenol** follow a logical workflow, beginning with the synthesis of the target molecule followed by its purification and comprehensive spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structural elucidation of **2-Benzylxy-4-iodophenol**.

- To cite this document: BenchChem. [In-Depth Technical Guide to the Structure Elucidation of 2-Benzylxy-4-iodophenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135325#structure-elucidation-of-2-benzylxy-4-iodophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com